This compound is classified as an amino alcohol due to the presence of both an amine and a hydroxyl functional group. The Boc group serves as a protective moiety for the amine, which is commonly used in organic synthesis to prevent unwanted reactions during subsequent steps. The difluorophenyl moiety indicates that this compound contains a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions, enhancing its biological activity and lipophilicity.
The synthesis of N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine typically involves several key steps:
The molecular structure of N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine can be described as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling, providing insights into its steric interactions and potential binding modes in biological systems.
N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine can participate in various chemical reactions:
The mechanism of action for N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine primarily relates to its role as a pharmacophore in drug design:
N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine has several scientific applications:
Stereoselective synthesis of N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine (CAS: 939757-31-0) typically employs chiral induction during the reduction of α-amino ketone precursors. A common approach involves the asymmetric transfer hydrogenation of 2-(2,4-difluorophenyl)-2-((tert-butoxycarbonyl)amino)ethan-1-one using chiral catalysts like Ru(II)-(TsDPEN) in formic acid-triethylamine mixtures. This method achieves enantiomeric excess (ee) >90% by leveraging the steric hindrance of the Boc group and the electronic bias of the difluorophenyl ring to direct facial selectivity. Alternative routes utilize dynamic kinetic resolution of racemic aziridines derived from 2,4-difluorostyrene oxide, where Boc-protection precedes regioselective ring opening with azide nucleophiles. The Boc group serves dual roles: it prevents N-deprotonation side reactions and facilitates crystallization-based enantiopurification due to its bulky tert-butyl moiety [2] [7].
The hydroxylamine functionality is installed via chemo- and enantioselective carbonyl reduction. Sodium borohydride in methanol at 0°C reduces the precursor ketone efficiently but yields racemic products. Enantioselectivity is achieved using CBS (Corey–Bakshi–Shibata) catalysts (10 mol%) with borane dimethylsulfide, affording the (R)-enantiomer preferentially (85% ee). Critical parameters include:
Table 1: Optimization of Asymmetric Reduction Conditions
Reducing Agent | Catalyst | Temp (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
NaBH₄ | None | 0 | 0 | 92 |
BH₃·DMS | (R)-CBS | −78 | 85 | 78 |
HCO₂H/Et₃N | Ru-TsDPEN | 40 | 94 | 85 |
Key intermediate 2-(2,4-difluorophenyl)-2-nitroethanol is synthesized via Henry reaction between 2,4-difluorobenzaldehyde and nitromethane. Silver nitrite (AgNO₂) catalyzes this reaction selectively by:
Subsequent Boc protection uses di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP). Acidic conditions (pH 3–5) during nitro group reduction (H₂/Pd-C) prevent N-Boc cleavage while converting –NO₂ to –NH₂. The hydroxyl group is simultaneously protected as tert-butyldimethylsilyl (TBS) ether to avoid cyclization side products [1] [8].
Table 2: Synthesis Route Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Throughput | Low (batch processing) | High (parallel synthesis) |
Key Step | Column purification post-reduction | Wang resin immobilization of Fmoc-amine |
Boc Protection | Boc₂O/DMAP, 94% yield | On-resin Boc-deprotection with TFA |
Overall Yield | 65–70% (4 steps) | 50–55% (5 steps) |
Purity | >99% after crystallization | >95% after cleavage |
Scale | Kilogram-scale feasible | Milligram-scale optimized |
Solid-phase synthesis employs Wang resin-linked 2,4-difluorophenylglyoxal, with reductive amination using Fmoc-ethylenediamine. After Fmoc deprotection with piperidine, Boc protection uses Boc₂O/imidazole. Cleavage with trifluoroacetic acid (TFA)/DCM (1:99) yields the target compound. Though advantageous for combinatorial libraries, solid-phase routes suffer from lower yields due to incomplete resin loading (typically 0.8 mmol/g) and side reactions during cleavage [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0